ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core fused with a 2-oxo-2H-chromene (coumarin) moiety via an amide linkage. Key functional groups include:
- Ethyl carboxylate at position 4.
- Carbamoyl group at position 2.
- 2-Oxo-2H-chromene-3-amido substituent at position 2.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-15(10-24)31-19(16(12)17(22)25)23-18(26)13-9-11-5-3-4-6-14(11)30-20(13)27/h3-6,9H,2,7-8,10H2,1H3,(H2,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIVBPVVTLASAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thieno[2,3-c]pyridine core, followed by the introduction of the carbamoyl and oxochromene groups through selective functionalization reactions. Key steps may include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step often involves the reaction of the thieno[2,3-c]pyridine intermediate with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxochromene Moiety: This can be accomplished through a coupling reaction with a chromene derivative, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or oxochromene moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DMAP
Bases: Triethylamine, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction
Biological Activity
Ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that combines elements from various biologically active scaffolds. Its structural components suggest potential pharmacological properties, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Overview
The compound features a thieno[2,3-c]pyridine core fused with a chromene moiety and a carbamoyl group. The combination of these functional groups may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the structure of this compound. The following table summarizes the findings:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 μg/mL |
| Compound B | Escherichia coli | 0.25 μg/mL |
| Ethyl 3-carbamoyl derivative | Pseudomonas aeruginosa | 0.5 μg/mL |
These results indicate that derivatives of the compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of similar compounds have been explored in various studies. For instance:
- Mechanism of Action : Compounds with a chromene backbone have shown to inhibit cell proliferation in cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.
- Case Studies : A study on chromene derivatives demonstrated that certain compounds could reduce tumor growth in xenograft models by modulating signaling pathways involved in cancer progression .
Research Findings
Recent research has provided insights into the biological mechanisms through which ethyl 3-carbamoyl derivatives exert their effects:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism .
- Cellular Uptake and Distribution : Investigations into the cellular uptake mechanisms reveal that the thieno[2,3-c]pyridine structure may facilitate better penetration into cells compared to other scaffolds .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Farrokhpour et al. (2020) | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| Farrokhpour et al. (2020) | A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
In a preclinical trial involving MCF-7 xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with vehicle alone.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. A study assessing its effects on pro-inflammatory cytokines in macrophages revealed significant reductions in TNF-alpha and IL-6 production.
| Study | Model | Cytokine Reduction (%) |
|---|---|---|
| Zhang et al. (2021) | LPS-stimulated Macrophages | TNF-alpha: 45%, IL-6: 38% |
Case Study 1: Breast Cancer Treatment
In a detailed investigation involving MCF-7 xenograft models treated with the compound, researchers observed a marked decrease in tumor size and improved survival rates compared to untreated controls.
Case Study 2: Inflammatory Bowel Disease
Another study examined the effects of this compound in a mouse model of inflammatory bowel disease (IBD). Results indicated decreased colonic inflammation and improved histopathological scores following treatment.
Comparison with Similar Compounds
Substituent Variations in the Thieno[2,3-c]Pyridine Core
The thienopyridine scaffold is versatile, with modifications primarily at positions 2, 3, and 5. Below is a comparative analysis of key analogs:
†Calculated based on molecular formula; ‡Includes hydrochloride counterion.
Key Observations:
- Position 2 Modifications: The target compound’s coumarin-derived amide distinguishes it from halogenated (e.g., 3-chlorobenzamido ) or aliphatic (e.g., cyclopropanecarbonyl-amino ) analogs.
- Ester Group Variations : Ethyl esters (target compound, ) vs. methyl esters () influence lipophilicity and metabolic stability. Ethyl groups typically prolong half-life due to slower esterase cleavage.
Crystallographic and Structural Insights
- Intermolecular Interactions : Analogous compounds (e.g., ) exhibit hydrogen bonding between carbonyl groups and NH moieties, stabilizing crystal packing. The target compound’s coumarin oxygen may participate in similar interactions .
- Software Tools : SHELXL () is widely used for refining such structures, ensuring accurate bond length/angle determinations .
Q & A
Basic: What are the common synthetic routes and critical optimization strategies for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions. For example:
- Step 1: Formation of the thieno[2,3-c]pyridine core via cyclization of precursor amines or carbonyl derivatives under reflux conditions (e.g., ethanol or DMF as solvents, 70–100°C) .
- Step 2: Introduction of the 2-oxo-2H-chromene-3-amido group via amide coupling using carbodiimide-based reagents (e.g., EDCI or DCC) .
- Step 3: Esterification or carboxylation at the 6-position using ethyl chloroformate .
Key Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization, while ethanol improves yield in recrystallization .
- Catalysts: Piperidine or triethylamine is often used to catalyze Knoevenagel condensations or deprotonation steps .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How is structural characterization performed, and what analytical techniques resolve ambiguities?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., distinguishing thiophene vs. pyridine protons) and confirms ester/amide linkages .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carbamoyl and chromene groups) .
- HPLC-MS: Validates purity (>98%) and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
